N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction. This can be done using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Dimethylaminoethyl Substitution: The final step involves the introduction of the dimethylaminoethyl group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the dimethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or tosylates as substrates.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide
- N-[2-(dimethylamino)ethyl]-quinoline-2-carboxamide
- N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
Uniqueness
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and dimethylaminoethyl group provide a versatile framework for chemical modifications and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)10-9-15-14(18)13-8-7-11-5-3-4-6-12(11)16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZIGZFYNMJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCC2=CC=CC=C2N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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